molecular formula C10H13NO2S B14655331 Ethyl cyclopentylidene(isothiocyanato)acetate CAS No. 51110-23-7

Ethyl cyclopentylidene(isothiocyanato)acetate

Cat. No.: B14655331
CAS No.: 51110-23-7
M. Wt: 211.28 g/mol
InChI Key: PXHUWZVJUIUQCM-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl cyclopentylidene(isothiocyanato)acetate can be synthesized through a multistep process involving the reaction of cyclopentanone with ethyl bromoacetate to form ethyl cyclopentylideneacetate. This intermediate is then reacted with an isothiocyanate precursor, such as phenyl chlorothionoformate, in the presence of a base like sodium hydroxide to yield the final product .

Industrial Production Methods

Industrial production of isothiocyanates typically involves the use of amines and highly toxic reagents such as thiophosgene or carbon disulfide. more sustainable methods have been developed, such as the amine-catalyzed sulfurization of isocyanides with elemental sulfur, which offers a safer and more environmentally friendly alternative .

Chemical Reactions Analysis

Types of Reactions

Ethyl cyclopentylidene(isothiocyanato)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Alcohols.

    Substitution: Thioureas

Scientific Research Applications

Ethyl cyclopentylidene(isothiocyanato)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in targeting cancer cells.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl cyclopentylidene(isothiocyanato)acetate involves its interaction with cellular proteins and enzymes. The isothiocyanate group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of key cellular processes. This interaction can trigger apoptosis in cancer cells and inhibit the growth of microbial pathogens .

Comparison with Similar Compounds

Similar Compounds

  • Phenyl isothiocyanate
  • Allyl isothiocyanate
  • Sulforaphane
  • Benzyl isothiocyanate

Uniqueness

Ethyl cyclopentylidene(isothiocyanato)acetate is unique due to its combination of ester and isothiocyanate functionalities, which confer both stability and reactivity. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications .

Properties

CAS No.

51110-23-7

Molecular Formula

C10H13NO2S

Molecular Weight

211.28 g/mol

IUPAC Name

ethyl 2-cyclopentylidene-2-isothiocyanatoacetate

InChI

InChI=1S/C10H13NO2S/c1-2-13-10(12)9(11-7-14)8-5-3-4-6-8/h2-6H2,1H3

InChI Key

PXHUWZVJUIUQCM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C1CCCC1)N=C=S

Origin of Product

United States

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